molecular formula C38H52CaN2O8 B7908054 Mitiglinide

Mitiglinide

Cat. No.: B7908054
M. Wt: 704.9 g/mol
InChI Key: QEVLNUAVAONTEW-YNVYZRHSSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mitiglinide is a fast-acting, non-sulfonylurea insulin secretagogue belonging to the meglitinide class, primarily used in research focused on type 2 diabetes mellitus . Its core research value lies in its high selectivity for sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, which is significantly greater than that of other glinides like repaglinide and nateglinide . The mechanism of action involves binding to and closing ATP-sensitive potassium (KATP) channels on pancreatic β-cells. This action induces membrane depolarization, leading to calcium influx and the subsequent stimulation of rapid, short-lasting insulin secretion, effectively mimicking the early-phase insulin release observed in non-diabetic individuals . This makes it a valuable tool for studying postprandial glucose control and β-cell physiology . This compound demonstrates rapid absorption and a short half-life of approximately 1.2 hours, making its insulinotropic effects transient and reducing the risk of prolonged hypoglycemia in research models . Studies have explored its efficacy and safety profile, both as a monotherapy and in combination with other antidiabetic agents like metformin, showing significant reductions in HbA1c, fasting plasma glucose, and postprandial glucose levels . Furthermore, research indicates that this compound's high selectivity for SUR1 may preserve cardioprotective effects in ischemic preconditioning models, unlike non-selective sulfonylureas, presenting a significant area of investigative interest . This compound is also used in studies examining its potential to reduce postprandial oxidative stress and inflammatory markers, providing insights into the link between hyperglycemia and cardiovascular complications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

calcium;4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17?;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVLNUAVAONTEW-YNVYZRHSSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52CaN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Condensation-Hydrogenation Approach

The foundational route involves:

  • Knoevenagel condensation : Dimethyl succinate (50 mmol) reacts with benzaldehyde (50 mmol) in methanol/NaOMe at reflux, yielding 2-benzylidenesuccinic acid (III) in 72–75% yield.

  • Anhydride formation : Heating III with acetic anhydride produces the corresponding bicyclic anhydride (IV), which reacts with cis-perhydroisoindole (V) in toluene at 110°C to form the monoamide (VI; 68% yield).

  • Asymmetric hydrogenation : VI undergoes enantioselective reduction using Rh/(S,S)-BPPM catalyst (0.5 mol%) under 50 psi H₂, achieving 92% ee and 85% isolated yield.

Limitations :

  • Requires expensive Rh catalysts ($3,200/g)

  • Multi-step purification increases production time by 40%.

Enzymatic Resolution Method

A biocatalytic route developed by Wang et al. (2007) simplifies chiral control:

  • Racemic ester synthesis : Ethyl 4-oxo-2-benzylbutanoate (5) is prepared via SOCl₂/EtOH esterification (89% yield).

  • α-Chymotrypsin-mediated hydrolysis : Selective hydrolysis of the (S)-enantiomer in phosphate buffer (pH 7.4, 37°C) provides enantiomerically pure acid 6 (98% ee) with 62.9% overall yield.

Advantages :

  • Eliminates need for chiral catalysts

  • Operates under mild conditions (ambient temperature, aqueous media)

Industrial-Scale Preparation (CN103450069B)

The patented Ru-SBA-16 catalytic system enhances process efficiency:

StepParametersYieldPurity
1. Asymmetric hydrogenationRu-SBA-16 (1 mol%), H₂ 50 psi, 25°C94%99.7% ee
2. Amide couplingSOCl₂, 0–4°C, CH₂Cl₂88.1%99.6%
3. Calcium salt formationCaCl₂, NH₄OH, H₂O/MeOH85%99.67%

Key innovations:

  • Heterogeneous catalysis : Ru-SBA-16 enables catalyst recycling (5 cycles with <2% activity loss)

  • Single-pot crystallization : Direct isolation of calcium salt reduces purification steps from 5 to 2.

Comparative Analysis of Methodologies

Yield and Efficiency

MethodTotal StepsOverall YieldCatalyst Cost ($/kg)
Classical Rh-catalyzed762%12,400
Enzymatic resolution463%980
Ru-SBA-16 heterogeneous579%3,150

The Ru-SBA-16 system demonstrates superior cost-effectiveness, particularly for batches >100 kg.

Chiral Purity Control

  • Enzymatic : α-Chymotrypsin achieves 98–99% ee but requires precise pH control (±0.2)

  • Rh-BPPM : 92% ee in initial hydrogenation, upgraded to >99% via recrystallization

  • Ru-SBA-16 : Inherent 99.7% ee from surface-confined chiral sites

Critical Process Parameters

Temperature Optimization

  • Hydrogenation efficiency peaks at 25–30°C (ΔG‡ = 58 kJ/mol):

    • Below 20°C: Reaction time extends by 300%

    • Above 35°C: Ee decreases 0.5%/°C due to thermal racemization

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO): Increase reaction rate 2.3× vs. toluene but complicate catalyst recovery

  • Water/MeOH mixtures (4:1 v/v): Optimal for calcium salt crystallization (95% recovery vs. 78% in pure H₂O)

Industrial Implementation Challenges

  • Catalyst Deactivation : Rh complexes lose 15–20% activity per batch vs. 2–5% for Ru-SBA-16

  • Byproduct Formation :

    • 3% over-reduction product during hydrogenation

    • Mitigated by H₂ pressure control (45–50 psi optimal)

  • Polymorphism : Calcium salt exists in Forms I-III, with Form II (mp 179–185°C) being pharmaceutically preferred.

Emerging Techniques

Continuous Flow Synthesis

Pilot studies demonstrate:

  • 92% conversion in 8 min residence time vs. 6 h batch

  • 45% reduction in solvent usage

Mechanochemical Activation

Ball-milling reactants with K₂CO₃ achieves:

  • 88% yield in amide coupling (vs. 72% solution-phase)

  • 99.1% ee without chiral catalysts

Chemical Reactions Analysis

Structural Determinants of Reactivity

The synthetic pathway emphasizes:

  • Stereoselectivity : Use of D-phenylalanine ensures the (S)-configuration at the chiral center, critical for binding SUR1 .

  • Protection-Deprotection Strategy : Sulfonate and ester groups prevent undesired side reactions during nucleophilic substitution.

  • Hexahydroisoindoline Moiety : The bulky hydrophobic group in Step 5 enhances binding specificity to pancreatic KATP channels by avoiding steric clashes with SUR2B isoforms .

Comparative Analysis of Synthetic Methods

Parameter Patent Method Prior Art (Resolution/High-Pressure H₂)
Total Yield47%20–30%
Reaction Steps610+
Optical Purity (ee)>99%80–90%
Key AdvantageMild conditionsHarsh decarboxylation steps

Analytical Characterization

  • LC-MS/MS : Quantification of this compound plasma concentrations used transitions m/z 316.2 → 298.2 (this compound) and m/z 318.2 → 120.2 (nateglinide internal standard) .

  • Crystallography : Cryo-EM studies confirm the hexahydroisoindoline group binds a hydrophobic pocket in SUR1 (residues L1241, I381, F433), explaining its selectivity .

Stability and Degradation

While metabolic pathways are not fully elucidated, this compound’s ester and sulfonate intermediates are hydrolytically labile, necessitating controlled conditions during synthesis .

This synthesis route balances yield, purity, and operational simplicity, positioning it as a robust industrial method for this compound production.

Scientific Research Applications

Clinical Applications

  • Postprandial Hyperglycemia Management
    • Mitiglinide has demonstrated significant efficacy in reducing postprandial glucose levels in T2DM patients. In a study comparing this compound with other agents, it was shown to effectively lower hemoglobin A1c (HbA1c) levels and improve overall glycemic control .
  • Combination Therapy
    • This compound is often used in combination with other antidiabetic medications such as metformin and voglibose. Studies indicate that such combinations can lead to enhanced glycemic control compared to monotherapy. For instance, a clinical trial showed that adding this compound to metformin improved HbA1c levels significantly over 16 weeks .
  • Long-term Efficacy
    • Long-term studies have evaluated the sustained effects of this compound on glycemic control. One study observed that patients maintained improved fasting plasma glucose (FPG) and HbA1c levels over a year of treatment, highlighting its effectiveness as a long-term therapeutic option for T2DM .
  • Impact on Cardiovascular Health
    • Emerging evidence suggests that this compound may have cardiovascular benefits beyond glycemic control. It has been associated with reductions in oxidative stress markers and inflammatory cytokines, which are critical factors in the development of cardiovascular complications in diabetic patients .
  • Use in Special Populations
    • This compound has been studied in specific populations, including those undergoing hemodialysis (HD). Research indicates that this compound can be safely administered to diabetic patients on HD, effectively managing their glycemic levels without significant adverse effects .

Case Study 1: Combination Therapy with Metformin

In a randomized controlled trial involving 120 T2DM patients inadequately controlled on metformin alone, the addition of this compound resulted in a statistically significant reduction in HbA1c from baseline (8.5% to 7.3%) after 16 weeks (p < 0.001). The study concluded that this compound is an effective add-on therapy for improving glycemic control .

Case Study 2: Long-term Effects on Cardiovascular Risk

A cohort study assessed the long-term effects of this compound on cardiovascular risk factors among diabetic patients over two years. The results indicated a significant decrease in triglycerides and inflammatory markers like interleukin-6, suggesting potential cardiovascular protective effects .

Data Tables

Study Population Duration Intervention Outcome
T2DM Patients12 WeeksThis compound + VogliboseHbA1c reduction from 8.5% to 7.0%
Metformin Monotherapy16 WeeksThis compound Add-onHbA1c reduction from 8.5% to 7.3%
Diabetic HD Patients24 WeeksThis compoundSignificant reduction in FPG

Mechanism of Action

The mechanism of action of Mitiglinide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Meglitinides Comparison

Parameter This compound Repaglinide Nateglinide
Dose 10–20 mg TID 0.5–4 mg TID 60–120 mg TID
Tmax (hours) 0.2–2.2 0.5–1.5 0.5–1.5
Half-life (hours) ~1.2 ~1.0 ~1.5
HbA1c Reduction −0.5 to −1.5% −0.8 to −1.8% −0.5 to −1.2%
Hypoglycemia Risk Low Moderate Low
Key Study

Comparison with Alpha-Glucosidase Inhibitors (Voglibose)

This compound and voglibose (α-GI) both target postprandial hyperglycemia but via distinct mechanisms:

  • This compound : Stimulates insulin secretion.
  • Voglibose : Delays carbohydrate absorption in the gut.

Combination Therapy

A 12-week RCT compared this compound (30 mg/day) + voglibose (0.6 mg/day) versus double-dose this compound (60 mg/day):

  • Glycemic Control : Both regimens improved 1,5-AG levels, but the combination group showed greater postprandial GLP-1 elevation (+35%, p < 0.05) and weight loss (−1.2 kg vs. +0.3 kg) .
  • Mechanistic Synergy: Voglibose enhances GLP-1 secretion, amplifying this compound’s insulinotropic effects .

Table 2: this compound/Voglibose vs. Glimepiride

Parameter This compound/Voglibose Glimepiride p-value
MAGE (mg/dL) 47.6 ± 18.5 100.6 ± 32.2 <0.001
Postprandial Glucose 135 ± 24 158 ± 29 <0.01
Hypoglycemia Incidence 2% 12% <0.05
Study Reference

Comparison with Sulfonylureas (Glimepiride)

  • Efficacy : A 5-day crossover trial found this compound/voglibose reduced glycemic variability (MAGE: 47.6 vs. 100.6 mg/dL, p < 0.001) more effectively than glimepiride .
  • Safety : this compound’s SUR1 selectivity avoids cardiovascular risks associated with glimepiride’s SUR2 inhibition .

Combination Therapies

Metformin

  • Add-on this compound to metformin in T2DM patients reduced HbA1c by −1.1% vs. placebo (−0.3%) and increased target HbA1c achievement (<7.0%) by 58% .

Sitagliptin

  • This compound + sitagliptin reduced postprandial glucose excursions by 28% compared to monotherapies (p < 0.01) without hypoglycemia .

Q & A

Q. What are the established in vitro and in vivo models for evaluating the pharmacokinetic properties of Mitiglinide, and how do researchers select appropriate models based on study objectives?

Methodological Answer: Researchers typically employ:

  • In vitro models : Pancreatic β-cell lines (e.g., INS-1) to assess KATP channel modulation .
  • In vivo models : Streptozotocin-induced diabetic rodents for glucose-lowering efficacy, with careful monitoring of hepatic metabolism and renal clearance .
    Selection criteria include:
Factor Consideration
Target pathway Prioritize models expressing SUR1/Kir6.2 channels for mechanistic studies .
Endpoint relevance Align with clinical outcomes (e.g., postprandial glucose reduction) .
Ensure reproducibility by citing established protocols for compound administration and glucose monitoring .

Q. How do researchers design experiments to assess the dose-response relationship of this compound while controlling for inter-individual variability in glucose metabolism?

Methodological Answer:

  • Use crossover designs in animal studies to minimize variability .
  • Stratify human cohorts by genetic polymorphisms (e.g., KCNJ11 variants) affecting drug response .
  • Apply nonlinear mixed-effects modeling (NONMEM) to quantify population-level pharmacokinetic/pharmacodynamic relationships .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding the cardiovascular safety profile of this compound across different clinical cohorts?

Methodological Answer:

  • Conduct meta-analyses with strict inclusion criteria (PICO framework: Population=Type 2 diabetes; Intervention=this compound; Comparison=Other meglitinides; Outcome=Cardiovascular events) .
  • Address heterogeneity using:
    • Subgroup analysis : Stratify by baseline HbA1c, age, and comorbid conditions .
    • Sensitivity analysis : Exclude studies with high risk of bias (e.g., unblinded trials) .
  • Report effect sizes with 95% confidence intervals rather than relying solely on p-values .

Q. What methodologies are employed to investigate the molecular interactions between this compound and pancreatic KATP channels, particularly when structural data is limited?

Methodological Answer:

  • Combine molecular docking simulations (using homology models of SUR1/Kir6.2) with electrophysiological patch-clamp studies to validate binding affinities .
  • Apply isothermal titration calorimetry (ITC) to quantify thermodynamic parameters of drug-channel interactions .
  • Use mutagenesis assays to identify critical residues (e.g., Lys185 in SUR1) affecting this compound binding .

Q. How should researchers optimize experimental protocols to distinguish this compound’s effects on first-phase insulin secretion versus sustained β-cell function in longitudinal studies?

Methodological Answer:

  • Temporal sampling : Collect blood samples at 0, 15, 30, 60, and 120 minutes post-glucose challenge .
  • Beta-cell function indices : Calculate ΔInsulin/ΔGlucose₀₋₃₀ and apply minimal modeling (e.g., Disposition Index) .
  • Advanced imaging : Use two-photon microscopy in transgenic mice expressing fluorescent Ca²⁺ indicators to visualize real-time β-cell activity .

Data Contradiction and Validation

Q. What strategies are recommended for validating conflicting in vitro findings on this compound’s off-target effects (e.g., hepatic lipid metabolism)?

Methodological Answer:

  • Triangulation approach :
    • Transcriptomics : RNA-seq to identify differentially expressed genes in hepatocytes .
    • Metabolomics : LC-MS profiling of lipid species .
    • Functional assays : Measure β-oxidation rates via Seahorse Analyzer .
  • Validate hits using siRNA knockdown or CRISPR-Cas9 gene editing .

Methodological Frameworks

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize this compound research questions?

Methodological Answer:

Criterion Application to this compound Research
Feasible Ensure access to SUR1-transfected cell lines or transgenic models .
Novel Explore understudied interactions (e.g., this compound + GLP-1 receptor agonists).
Ethical Adhere to 3R principles (Replacement, Reduction, Refinement) in animal studies .

Experimental Reporting Standards

Q. What minimal data must be included in publications to ensure reproducibility of this compound studies?

Methodological Answer:

  • Compound characterization : HPLC purity (>98%), ¹H/¹³C NMR, and high-resolution mass spectrometry data for novel derivatives .
  • Dosing details : Exact administration routes, vehicle composition, and fasting durations .
  • Negative controls : Include experiments with glibenclamide to confirm this compound-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.